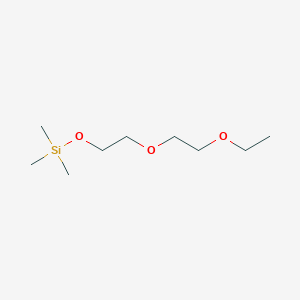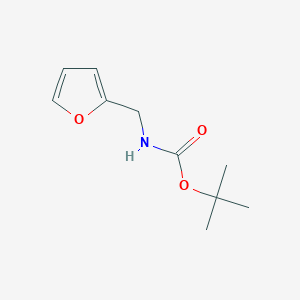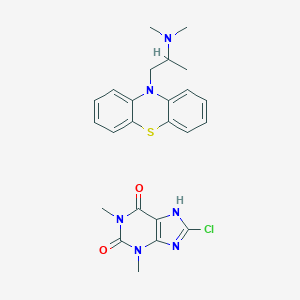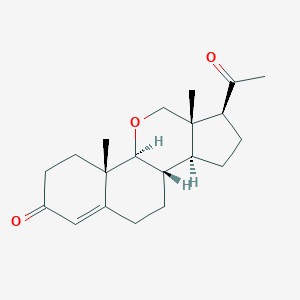
3-(2-Methoxyphenoxy)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyphenoxy)pyrrolidine hydrochloride (3-MOPH-HCl) is a chemical compound that is used in a variety of scientific research applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 235.7 g/mol. 3-MOPH-HCl is an organic compound that is composed of a pyrrolidine ring and a 2-methoxyphenoxy group. It has been used in a variety of biochemical and physiological studies and is known to have a wide range of effects on biological systems.
Scientific Research Applications
Synthesis and Application in Medicinal Compounds Research on similar structures to 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride has led to innovative methods for synthesizing methoxylated pyrrolin-2-ones. These compounds are utilized in the development of agrochemicals and medicinal compounds, highlighting their importance in chemical synthesis and pharmaceutical applications. For instance, the rearrangement of chlorinated pyrrolidin-2-ones with alkaline methoxide in methanol produces 5-methoxylated 3-pyrrolin-2-ones, showcasing a method to prepare useful adducts for medicinal chemistry (Ghelfi et al., 2003).
Conversion to Pyrrolidines and Antibacterial Applications The conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines through reaction with boron(III) bromide demonstrates a notable pathway from piperidines to pyrrolidines. This process, involving an intermediate bicyclic aziridinium ion, underscores the potential for synthesizing pyrrolidine derivatives with applications in medicinal chemistry, including antibacterial properties (Tehrani et al., 2000). Additionally, the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives and their evaluation for antimicrobial activity against a variety of bacteria further emphasizes the relevance of pyrrolidine structures in developing new antibiotics (Bogdanowicz et al., 2013).
Organometallic Complexes and Ligands Studies have also focused on the creation of hybrid organometallic complexes using structures similar to 3-(2-Methoxyphenoxy)pyrrolidine. These complexes, featuring pyrrolidine rings, have applications in catalysis and material science. For example, reactions of (2-choroethyl)pyrrolidine hydrochloride with ArTe− or Te2− generated in situ form N-{2-(4-methoxyphenyltelluro)ethyl}pyrrolidine, which reacts with palladium(II) and mercury(II) to form complexes with potential applications in organometallic chemistry (Singh et al., 2003).
Demethylation Techniques Research into demethylation techniques, such as the use of molten pyridinium hydrochloride for demethylating 4-methoxyphenylbutyric acid, provides insights into chemical processes relevant to modifying structures related to this compound. These techniques are crucial for the synthesis of key starting materials for pharmaceutical candidates, illustrating the compound's significance in drug development (Schmid et al., 2004).
Safety and Hazards
properties
IUPAC Name |
3-(2-methoxyphenoxy)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-4-2-3-5-11(10)14-9-6-7-12-8-9;/h2-5,9,12H,6-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHMIXXPBVOEIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2CCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598556 |
Source


|
| Record name | 3-(2-Methoxyphenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17741-15-0 |
Source


|
| Record name | Pyrrolidine, 3-(2-methoxyphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17741-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methoxyphenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














